Cas no 224789-77-9 (Kaur-16-en-15-one,2,3,6,7,11-pentakis(acetyloxy)-13-hydroxy-, (2b,3b,6a,7b,11b)- (9CI))
224789-77-9 structure
Product Name:Kaur-16-en-15-one,2,3,6,7,11-pentakis(acetyloxy)-13-hydroxy-, (2b,3b,6a,7b,11b)- (9CI)
Número CAS:224789-77-9
MF:C30H40O12
Megavatios:592.631410598755
CID:289170
Update Time:2024-03-01
Kaur-16-en-15-one,2,3,6,7,11-pentakis(acetyloxy)-13-hydroxy-, (2b,3b,6a,7b,11b)- (9CI) Propiedades químicas y físicas
Nombre e identificación
-
- Kaur-16-en-15-one,2,3,6,7,11-pentakis(acetyloxy)-13-hydroxy-, (2b,3b,6a,7b,11b)- (9CI)
- GlabcensinS
- Kaur-16-en-15-one, 2,3,6,7,11-pentakis(acetyloxy)-13-hydroxy-, (2β,3β,6α,7β,11β)- (9CI)
- (-)-Glabcensin S
-
- Renchi: 1S/C30H40O12/c1-13-24(36)30-12-29(13,37)11-19(38-14(2)31)22(30)28(9)10-20(39-15(3)32)25(41-17(5)34)27(7,8)23(28)21(40-16(4)33)26(30)42-18(6)35/h19-23,25-26,37H,1,10-12H2,2-9H3/t19-,20-,21+,22-,23+,25-,26-,28-,29-,30-/m0/s1
- Clave inchi: NVQMITICJWEMPY-NVCMJGCDSA-N
- Sonrisas: C=C1[C@]2(O)C[C@H](OC(C)=O)[C@]3([C@@]4(C)[C@@]([C@@H](OC(C)=O)[C@H](OC(C)=O)[C@]3(C2)C1=O)([H])[C@](C)(C)[C@@H](OC(C)=O)[C@@H](OC(C)=O)C4)[H]
Atributos calculados
- Calidad precisa: 272.08309
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 12
- Recuento de átomos pesados: 42
- Xlogp3: 1.812
Propiedades experimentales
- Denso: 1.30±0.1 g/cm3(Predicted)
- Punto de ebullición: 637.7±55.0 °C(Predicted)
- PSA: 52.54
- PKA: 11.81±0.70(Predicted)
Kaur-16-en-15-one,2,3,6,7,11-pentakis(acetyloxy)-13-hydroxy-, (2b,3b,6a,7b,11b)- (9CI) Literatura relevante
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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